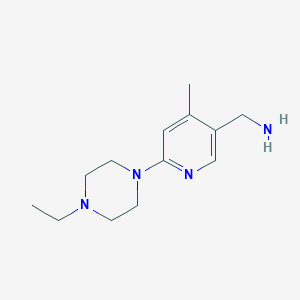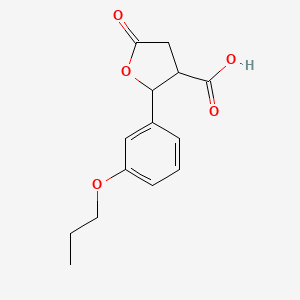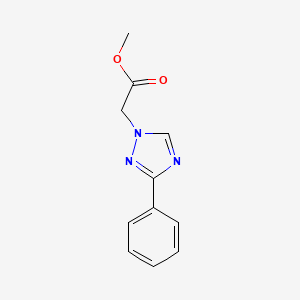
2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is an organic compound that features a bromine atom, an ethoxy group, and a piperidinyl-ethoxy group attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 5-ethoxy-2-hydroxybenzaldehyde to introduce the bromine atom. This is followed by the formation of the piperidinyl-ethoxy group through a nucleophilic substitution reaction involving piperidine and an appropriate ethoxy derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution of the bromine atom.
Major Products Formed
Oxidation: 2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzoic acid.
Reduction: 2-Bromo-5-ethoxy-4-(2-hydroxy-2-(piperidin-1-yl)ethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the piperidinyl-ethoxy group can enhance its binding affinity and selectivity towards certain biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
5-Bromo-2-(piperidin-1-yl)benzaldehyde: Lacks the ethoxy group and has a different substitution pattern.
Uniqueness
2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is unique due to the combination of its bromine, ethoxy, and piperidinyl-ethoxy groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C16H20BrNO4 |
|---|---|
Poids moléculaire |
370.24 g/mol |
Nom IUPAC |
2-bromo-5-ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C16H20BrNO4/c1-2-21-14-8-12(10-19)13(17)9-15(14)22-11-16(20)18-6-4-3-5-7-18/h8-10H,2-7,11H2,1H3 |
Clé InChI |
MWWAMGFGCJRQND-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




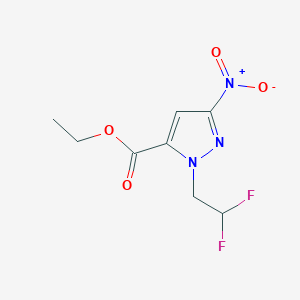
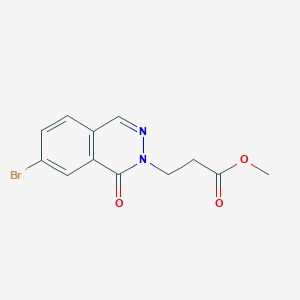

![4-Bromo-2-(3-iodophenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11797086.png)




